
4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine
Overview
Description
4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine, also known as MPMT, is a synthetic compound that belongs to the thiophene class of molecules. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases. In
Scientific Research Applications
Morpholine Derivatives in Pharmacology
Morpholine derivatives are significant in the development of a wide range of pharmacologically active compounds. Morpholine, a six-membered aromatic organic heterocycle, is present in various compounds developed for diverse pharmacological activities. Research highlights the broad spectrum of pharmacological profiles of morpholine derivatives, indicating their potential in designing novel drugs with varied therapeutic effects. The structural flexibility of morpholine allows for the synthesis of compounds with potent pharmacophoric activities, hinting at the applicability of morpholine-containing compounds in addressing multiple health disorders (Asif & Imran, 2019).
Thiophene Analogues and Carcinogenicity
The study of thiophene analogues, specifically focusing on their potential carcinogenicity, offers insight into the toxicological aspects of thiophene-containing compounds. Aromatic amines, including thiophene derivatives, are an important class of human carcinogens, with mechanisms involving bioactivation to form electrophilic intermediates that react with cellular macromolecules. This research area is crucial for understanding the environmental and health implications of exposure to such compounds and designing safer chemical entities (Wang et al., 2019).
properties
IUPAC Name |
[2-amino-4-(2-methylpropyl)thiophen-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(2)7-10-8-18-12(14)11(10)13(16)15-3-5-17-6-4-15/h8-9H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMGNPMBLKVUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=C1C(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




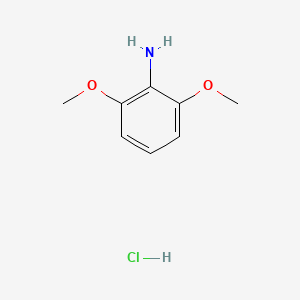
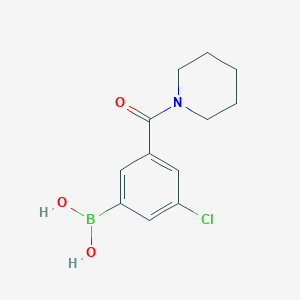
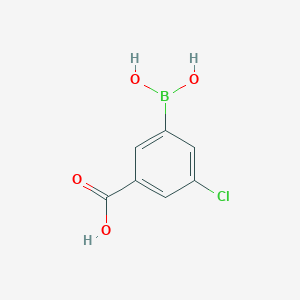
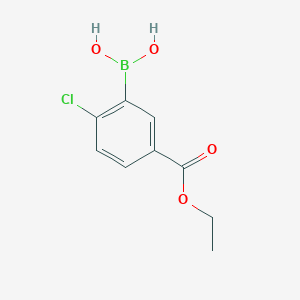
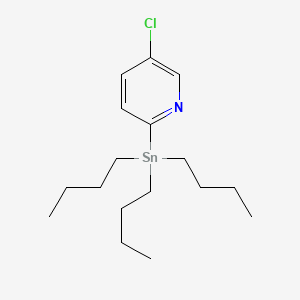
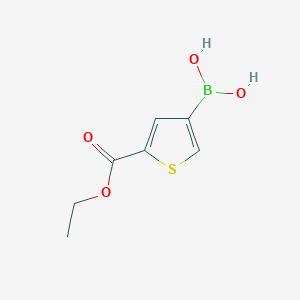

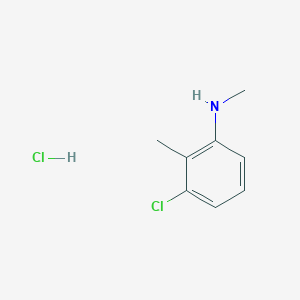




![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)